
N-(3-chloro-4-cyanophenyl)-2-phenoxybenzamide
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Overview
Description
N-(3-chloro-4-cyanophenyl)-2-phenoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a phenoxy group attached to a benzamide structure, with additional substituents including a chloro and a cyano group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-cyanophenyl)-2-phenoxybenzamide typically involves the reaction of 3-chloro-4-cyanophenylamine with 2-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-cyanophenyl)-2-phenoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine group or reduce other functional groups present in the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of new compounds with different substituents replacing the chloro group.
Scientific Research Applications
N-(3-chloro-4-cyanophenyl)-2-phenoxybenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-cyanophenyl)-2-phenoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-cyanophenyl)acetamide
- N-(3-chloro-4-cyanophenyl)-2-[cyclohexyl(methyl)amino]acetamide
- N-(3-chloro-4-cyanophenyl)cyclopropanecarboxamide
Uniqueness
N-(3-chloro-4-cyanophenyl)-2-phenoxybenzamide is unique due to the presence of both a phenoxy group and a benzamide structure, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, as it can serve as a versatile intermediate in the synthesis of more complex molecules.
Properties
Molecular Formula |
C20H13ClN2O2 |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
N-(3-chloro-4-cyanophenyl)-2-phenoxybenzamide |
InChI |
InChI=1S/C20H13ClN2O2/c21-18-12-15(11-10-14(18)13-22)23-20(24)17-8-4-5-9-19(17)25-16-6-2-1-3-7-16/h1-12H,(H,23,24) |
InChI Key |
GBXSWPBIKSSKQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)C#N)Cl |
Origin of Product |
United States |
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